molecular formula C13H17N3 B1374142 1-(1-benzyl-1H-imidazol-2-yl)propan-1-amine CAS No. 1354959-63-9

1-(1-benzyl-1H-imidazol-2-yl)propan-1-amine

Cat. No. B1374142
M. Wt: 215.29 g/mol
InChI Key: RBKIHBPQBBAGMX-UHFFFAOYSA-N
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Description

“1-(1-benzyl-1H-imidazol-2-yl)propan-1-amine” is a compound that contains an imidazole moiety. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products . For instance, Hadizadeh et al. synthesized a compound with a similar structure to the one and evaluated it for antihypertensive potential in rats .


Molecular Structure Analysis

The molecular structure of “1-(1-benzyl-1H-imidazol-2-yl)propan-1-amine” includes an imidazole ring, which is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, and two double bonds . It also contains a benzyl group and a propylamine group attached to the imidazole ring.


Chemical Reactions Analysis

Imidazole is amphoteric in nature, meaning it shows both acidic and basic properties . It is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Novel Synthesis Methods

  • A palladium iodide-catalyzed oxidative aminocarbonylation-heterocyclization approach was developed for synthesizing functionalized benzimidazoimidazoles, starting from compounds including 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-amines (Veltri et al., 2018).
  • Another method involved palladium-catalyzed carbonylative synthesis of functionalized benzimidazopyrimidinones using 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-amines (Mancuso et al., 2017).

Anticancer Applications

  • Synthesis of benzimidazoles bearing an oxadiazole nucleus, derived from similar compounds, has shown significant in vitro anticancer activity (Rashid et al., 2012).
  • New bis-benzimidazole derivatives were synthesized and evaluated for their anticancer properties, showing promising results (Rashid, 2020).

Antimicrobial Activity

  • Synthesis of new 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines and related compounds has been explored for antibacterial and antifungal activities, with some showing activity comparable to standard antibiotics (Reddy et al., 2010).

Future Directions

The future directions for “1-(1-benzyl-1H-imidazol-2-yl)propan-1-amine” and similar compounds could involve further exploration of their biological activities and potential applications in drug development. As antibiotic resistance becomes a major health problem, there is a need for the development of new drugs that can overcome this issue . Imidazole derivatives, due to their broad range of biological activities, could be promising candidates for this purpose .

properties

IUPAC Name

1-(1-benzylimidazol-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-2-12(14)13-15-8-9-16(13)10-11-6-4-3-5-7-11/h3-9,12H,2,10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKIHBPQBBAGMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC=CN1CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-benzyl-1H-imidazol-2-yl)propan-1-amine

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